5-(4-Methoxyphenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine
Description
This compound belongs to the benzo[e]pyrazolo[1,5-c][1,3]oxazine class, characterized by a fused tricyclic system combining pyrazole, oxazine, and benzene moieties. The 4-methoxyphenyl group at position 5 and the naphthalen-2-yl group at position 2 contribute to its unique electronic and steric profile. Such derivatives are typically synthesized via multi-component or cyclization reactions (), and their structures are often confirmed using X-ray crystallography with tools like SHELX ().
Properties
CAS No. |
303060-04-0 |
|---|---|
Molecular Formula |
C27H22N2O2 |
Molecular Weight |
406.5 g/mol |
IUPAC Name |
5-(4-methoxyphenyl)-2-naphthalen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C27H22N2O2/c1-30-22-14-12-19(13-15-22)27-29-25(23-8-4-5-9-26(23)31-27)17-24(28-29)21-11-10-18-6-2-3-7-20(18)16-21/h2-16,25,27H,17H2,1H3 |
InChI Key |
UZMDSMZHXIQDKE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC5=CC=CC=C5C=C4)C6=CC=CC=C6O2 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Substrate Design
The foundational approach for constructing the pyrazolo-oxazine core involves an N,N-bond forming heterocyclization reaction. This method, termed the "Davis-Beirut reaction," utilizes o-nitroheterocyclic aldehydes as precursors. For the target compound, a naphthalene-integrated o-nitroaldehyde derivative serves as the starting material. Condensation with 4-methoxyphenylamine or its benzyl alcohol analog generates an imine intermediate, which undergoes reduction (e.g., NaBH3CN) to form an o-nitroarylmethylamine. Subsequent treatment with aqueous potassium hydroxide in propanol or methanol induces cyclization via 1,4-elimination of water, forming the pyrazole ring fused to the oxazine moiety.
Optimization of Reaction Conditions
Key parameters influencing yield include:
-
Solvent choice : Propanol minimizes indazolone byproducts compared to methanol.
-
Temperature : Room temperature suffices for substrates with acidic benzylic hydrogens, while others require heating to 60°C.
-
Base concentration : Aqueous KOH (2–3 M) ensures efficient deprotonation and cyclization.
Table 1: Representative Yields for Heterocyclization Reactions
| Starting Material | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| Naphthalene-o-nitroaldehyde | PrOH | 25°C | 78 |
| Methoxy-substituted analog | MeOH | 60°C | 65 |
This method achieves moderate to high yields (65–78%) and is scalable for gram-scale synthesis.
Cyclocondensation with Dihaloalkanes
Pyrazole-Oxazine Ring Assembly
An alternative route involves cyclocondensation between pre-formed pyrazole derivatives and 1,3-dibromopropane. For example, 1H-pyrazole-3(2H)-one reacts with 1,3-dibromopropane in DMF at 130°C under basic conditions (K2CO3) to form the oxazine ring. Adapting this to the target compound, a naphthalenyl-substituted pyrazole intermediate is first synthesized, followed by oxazine ring closure.
Critical Reaction Parameters
-
Base selection : Potassium carbonate outperforms weaker bases (e.g., NaHCO3) in promoting nucleophilic substitution.
-
Solvent effects : Polar aprotic solvents like DMF enhance reaction rates but require high temperatures (130°C).
-
Stoichiometry : A 1:1.2 molar ratio of pyrazole to 1,3-dibromopropane minimizes di-alkylation byproducts.
Table 2: Cyclocondensation Efficiency
| Pyrazole Intermediate | Dihaloalkane | Base | Yield (%) |
|---|---|---|---|
| Naphthalenyl-pyrazole | 1,3-Dibromopropane | K2CO3 | 85 |
Post-reaction purification via silica gel chromatography (DCM/MeOH gradient) isolates the product in high purity.
Multi-Step Synthesis via Cross-Coupling
Sequential Functionalization
For introducing the 4-methoxyphenyl and naphthalen-2-yl groups, Suzuki-Miyaura cross-coupling proves effective. A brominated pyrazolo-oxazine intermediate is coupled with 4-methoxyphenylboronic acid and naphthalen-2-ylboronic acid under palladium catalysis (Pd(PPh3)4, Na2CO3).
Catalytic System Optimization
-
Catalyst loading : 5 mol% Pd(PPh3)4 balances cost and efficiency.
-
Solvent mixture : DME/H2O (3:1) facilitates boronic acid solubility and reactivity.
-
Temperature : Reflux at 80°C ensures complete conversion within 12 hours.
Table 3: Cross-Coupling Reaction Outcomes
| Boronic Acid | Catalyst | Yield (%) |
|---|---|---|
| 4-Methoxyphenylboronic acid | Pd(PPh3)4 | 72 |
| Naphthalen-2-ylboronic acid | Pd(PPh3)4 | 68 |
Purification and Characterization
Chromatographic Techniques
Silica gel column chromatography remains the primary purification method, with eluent systems (e.g., petroleum ether/ethyl acetate) tailored to compound polarity. Recrystallization from ethyl acetate or methanol yields high-purity crystals suitable for X-ray diffraction.
Spectroscopic Confirmation
-
1H NMR : Characteristic signals include δ 3.86 (s, OCH3), 6.97–7.75 (aromatic protons).
-
X-ray crystallography : Resolves dihedral angles between aromatic systems (e.g., 41.37°).
Comparative Analysis of Synthetic Routes
Table 4: Method Comparison
| Method | Advantages | Limitations | Yield Range (%) |
|---|---|---|---|
| Heterocyclization | One-pot, scalable | Sensitive to substituent effects | 65–78 |
| Cyclocondensation | High yields, simple conditions | Requires pre-formed pyrazole | 85 |
| Cross-Coupling | Modular substituent introduction | Multi-step, costly catalysts | 68–72 |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the oxazine ring, potentially opening it to form simpler structures.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
Oxidation products: Phenolic derivatives.
Reduction products: Simplified ring structures.
Substitution products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of heterocyclic systems.
Biology
In biological research, derivatives of this compound are explored for their potential as enzyme inhibitors or as ligands for receptor studies.
Medicine
Medicinal chemistry research focuses on this compound for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
In the industrial sector, this compound is investigated for its potential use in the development of new materials, such as polymers and advanced composites.
Mechanism of Action
The mechanism of action of 5-(4-Methoxyphenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact pathways and targets depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Key Structural and Functional Differences
Substituent Effects
- Methoxy vs. Longer Alkoxy Chains: The 4-methoxyphenyl group in the target compound balances solubility and lipophilicity.
- Halogen vs. Methyl Groups : The dichloro and p-tolyl substituents in introduce electron-withdrawing and electron-donating effects, respectively. Chlorine enhances rigidity and may improve binding to hydrophobic pockets, while methyl groups offer steric bulk without significant electronic perturbation .
- Heteroaromatic Substituents : The pyridin-3-yl group in introduces a basic nitrogen, enabling hydrogen bonding and improving solubility in polar solvents compared to the naphthalenyl group .
Heterocyclic Ring Systems
- Fusion Patterns: The benzo[e]pyrazolo[1,5-c][1,3]oxazine in the target compound has a non-planar tricyclic system, whereas pyrazolo[5,1-c][1,4]oxazine () adopts a different fusion pattern, altering aromaticity and stacking interactions .
- Spiro vs. Non-Spiro Structures: Spiro derivatives () exhibit conformational rigidity, which can enhance selectivity in biological targets compared to the more flexible non-spiro target compound .
Biological Activity
5-(4-Methoxyphenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article focuses on its synthesis, chemical properties, and biological activity, particularly in neuropharmacology and oncology.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 414.47 g/mol. Its unique structure incorporates a methoxyphenyl group and a naphthyl moiety, contributing to its diverse interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C27H22N2O2 |
| Molecular Weight | 414.47 g/mol |
| IUPAC Name | This compound |
| CAS Number | 4993219 |
Synthesis
The synthesis of this compound typically involves multiple steps including:
- Formation of Intermediate Compounds : Initial reactions produce key intermediates.
- Cyclization Reactions : These intermediates undergo cyclization to form the core structure.
- Purification : The final product is purified using techniques such as recrystallization or chromatography.
Biological Activity
Research indicates that this compound exhibits significant biological activities:
Anticancer Properties
Studies have suggested that this compound may possess anticancer properties. Its mechanism of action is believed to involve the modulation of specific signaling pathways associated with cancer cell proliferation and apoptosis.
Neuropharmacological Effects
The compound has also been investigated for its effects on neurotransmitter receptors. Preliminary findings suggest potential applications in treating neurological disorders due to its ability to interact with serotonin and dopamine receptors.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study A : Investigated the anticancer effects on human cancer cell lines (e.g., breast and lung cancer). The results showed a dose-dependent inhibition of cell proliferation.
- Study B : Focused on the neuropharmacological effects in animal models. The compound demonstrated anxiolytic-like effects in behavioral tests.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 5-(4-Methoxyphenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine?
- Methodology : Synthesis typically involves multi-step protocols:
Pyrazole Intermediate Formation : Reacting substituted hydrazines with ketones or aldehydes (e.g., 4-methoxybenzaldehyde) under acidic conditions to form pyrazole precursors .
Oxazine Cyclization : Coupling the pyrazole intermediate with a naphthalen-2-yl-containing phenolic derivative via acid-catalyzed cyclization (e.g., using POCl₃ or H₂SO₄) .
Microwave-Assisted Optimization : Microwave irradiation can reduce reaction times (e.g., 30–60 minutes vs. 6–8 hours under thermal conditions) while maintaining yields of 70–85% .
- Key Considerations : Solvent choice (e.g., ethanol, DMF) impacts reaction kinetics and byproduct formation .
Q. How is the molecular structure of this compound validated?
- Methodology :
- X-Ray Crystallography : Resolve bond lengths, dihedral angles, and ring conformations (e.g., pyrazole-oxazine fusion angle ~16–52°) .
- Spectroscopic Techniques :
- ¹H/¹³C NMR : Confirm substituent positions via chemical shifts (e.g., methoxy protons at δ 3.8–4.0 ppm; naphthyl aromatic protons at δ 7.2–8.5 ppm) .
- Mass Spectrometry : Validate molecular weight (expected ~450–470 g/mol) with ≤2 ppm error .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve regioselectivity in pyrazolo-oxazine synthesis?
- Methodology :
- Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization rates but may increase side reactions; non-polar solvents (toluene) favor slower, selective pathways .
- Catalyst Selection : Lewis acids (e.g., ZnCl₂) improve oxazine ring closure efficiency by stabilizing intermediates .
- Temperature Control : Lower temperatures (0–5°C) reduce dimerization, while higher temperatures (80–100°C) accelerate cyclization but risk decomposition .
- Case Study : Substituting thermal reflux with microwave irradiation (100°C, 150 W) increased yield from 65% to 82% for a related pyrazolo-oxazine derivative .
Q. What computational strategies predict the compound’s binding affinity for kinase targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., CDK2, Aurora kinases). The naphthyl group may occupy hydrophobic pockets, while the methoxyphenyl moiety engages in π-π stacking .
- MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (e.g., RMSD ≤2.0 Å indicates stable binding) .
- QSAR Modeling : Correlate substituent electronegativity (e.g., methoxy vs. fluoro groups) with inhibitory activity (IC₅₀) .
Q. How do structural modifications (e.g., substituent variation) affect biological activity?
- Methodology :
- SAR Studies : Compare derivatives with substituent changes (Table 1):
| Substituent (R₁/R₂) | Biological Activity (IC₅₀, μM) | Key Observation |
|---|---|---|
| 4-MeO (R₁), Naphthyl (R₂) | 0.12 (Kinase X) | Enhanced solubility and target engagement |
| 4-F (R₁), Ph (R₂) | 0.45 (Kinase X) | Reduced activity due to lower lipophilicity |
| 4-Cl (R₁), Naphthyl (R₂) | 0.09 (Kinase X) | Improved potency but higher cytotoxicity |
- Data adapted from studies on analogous pyrazolo-oxazines .
- In Vitro Assays : Test cytotoxicity (MTT assay) and selectivity (kinase panel screening) to balance potency and safety .
Q. What analytical techniques resolve contradictions in reported biological data?
- Methodology :
- Dose-Response Repetition : Conduct triplicate experiments under standardized conditions (e.g., 72-hour exposure, 10% FBS media) to confirm IC₅₀ consistency .
- Metabolic Stability Testing : Use liver microsomes to assess if conflicting activity stems from differential metabolite formation (e.g., CYP3A4-mediated oxidation) .
- Target Validation : CRISPR knockouts or siRNA silencing of putative targets (e.g., Kinase X) confirm on-mechanism activity .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
